Hydra Peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydra Peptide est un neuropeptide présent dans le système nerveux simple de l'organisme d'eau douce Hydra. Les neuropeptides sont de petites molécules de type protéique utilisées par les neurones pour communiquer entre eux. Ils influencent l'activité du cerveau et du corps de manière spécifique. This compound joue un rôle crucial dans le système nerveux d'Hydra, en favorisant la transmission rapide au niveau des synapses chimiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Hydra Peptide implique l'isolement et la caractérisation du gène codant le peptide. Ce gène est ensuite exprimé dans un organisme hôte approprié, comme Escherichia coli, pour produire le peptide. Le peptide est purifié à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Méthodes de production industrielle

La production industrielle de this compound suit des étapes similaires, mais à plus grande échelle. Le gène codant le peptide est inséré dans un vecteur plasmidique, qui est ensuite introduit dans une grande culture de cellules hôtes. Les cellules sont cultivées dans des bioréacteurs dans des conditions contrôlées pour maximiser la production de peptides. Le peptide est ensuite extrait et purifié à l'aide de techniques de chromatographie à l'échelle industrielle .

Analyse Des Réactions Chimiques

Types de réactions

Hydra Peptide subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du peptide. Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure d'aluminium et de lithium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel dans le peptide par un autre.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et oxygène gazeux.

Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium et hydrogène gazeux.

Substitution : Halogènes (chlore, brome), nucléophiles (amines, thiols).

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation d'this compound peut conduire à la formation de ponts disulfure, tandis que la réduction peut entraîner le clivage de ces ponts .

Applications De Recherche Scientifique

Hydra Peptide a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme modèle pour étudier la synthèse et la modification des peptides.

Biologie : Aide à comprendre l'évolution des systèmes nerveux et de la neurotransmission chez les organismes simples.

Industrie : Utilisé dans la production de matériaux à base de peptides et de biothérapeutiques.

Mécanisme d'action

This compound exerce ses effets en se liant à des récepteurs spécifiques à la surface des neurones. Cette liaison déclenche une cascade d'événements intracellulaires qui aboutissent à la modulation de l'activité neuronale. Les canaux ioniques dépendants des peptides dans Hydra sont directement activés par les neuropeptides, ce qui permet une transmission rapide au niveau des synapses chimiques .

Mécanisme D'action

Hydra Peptide exerts its effects by binding to specific receptors on the surface of neurons. This binding triggers a cascade of intracellular events that result in the modulation of neuronal activity. The peptide-gated ion channels in Hydra are directly activated by neuropeptides, mediating fast transmission at chemical synapses .

Comparaison Avec Des Composés Similaires

Composés similaires

Hym-355 : Un autre neuropeptide trouvé dans Hydra qui régule la différenciation des neurones.

Hym-301 : Un peptide qui régule le nombre de tentacules formés chez Hydra.

Unicité

Hydra Peptide est unique dans sa capacité à favoriser la transmission rapide au niveau des synapses chimiques dans le système nerveux simple d'Hydra. Cette propriété en fait un modèle important pour l'étude de l'évolution de la neurotransmission et le développement de nouvelles thérapies à base de neuropeptides .

Propriétés

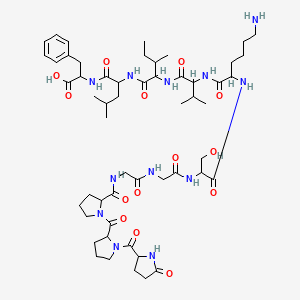

IUPAC Name |

2-[[2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[2-[[2-[[1-[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84N12O14/c1-7-32(6)45(51(76)61-36(25-30(2)3)47(72)62-37(54(79)80)26-33-15-9-8-10-16-33)64-50(75)44(31(4)5)63-46(71)34(17-11-12-22-55)60-48(73)38(29-67)59-43(70)28-56-42(69)27-57-49(74)39-18-13-23-65(39)53(78)40-19-14-24-66(40)52(77)35-20-21-41(68)58-35/h8-10,15-16,30-32,34-40,44-45,67H,7,11-14,17-29,55H2,1-6H3,(H,56,69)(H,57,74)(H,58,68)(H,59,70)(H,60,73)(H,61,76)(H,62,72)(H,63,71)(H,64,75)(H,79,80) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXBUXBKXUHVQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84N12O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-methoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117708.png)

![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12117722.png)

![[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](4-methylphenyl)methanone](/img/structure/B12117733.png)

![6-Ethoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B12117735.png)

![1h-Indol-6-amine,4-[(phenylmethyl)thio]-](/img/structure/B12117739.png)

![6-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12117756.png)

![Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12117765.png)